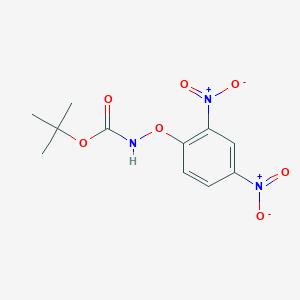![molecular formula C36H20EuF9N2O6S3 B099874 (1,10-菲咯啉)三[4,4,4-三氟-1-(2-噻吩基)-1,3-丁二酮]铕(III),98.0% 纯 CAS No. 17904-86-8](/img/structure/B99874.png)
(1,10-菲咯啉)三[4,4,4-三氟-1-(2-噻吩基)-1,3-丁二酮]铕(III),98.0% 纯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0% is a complex compound with the molecular formula C36H20EuF9N2O6S3 and a molecular weight of 995.69. It appears as a white to light yellow to light orange powder or crystal .
Molecular Structure Analysis
The europium (III) ion in this complex is coordinated to six oxygen atoms of β-diketonate anions and two nitrogen atoms of the phenanthroline molecule . The coordination polyhedron is an approximate square antiprism .Physical And Chemical Properties Analysis
This compound is solid at 20°C . It has a melting point of 248°C and is soluble in dimethylformamide .科学研究应用
Organic Electroluminescent Materials
Eu(TTA)3phen is used in the field of organic electroluminescent materials . These materials are used in the production of organic light-emitting diodes (OLEDs), which are used in various display technologies, including televisions, computer monitors, and small displays for mobile devices.
Red Dopants for OLEDs
Specifically, Eu(TTA)3phen can be used as a red dopant in OLEDs . The use of this compound can help to improve the color purity and efficiency of red OLEDs.
Luminescent Probes
Eu(TTA)3phen can be used as a luminescent probe for the detection and quantitation of oxygen . This makes it useful in various scientific research fields, including biology and medicine.
Laser Dyes
Eu(TTA)3phen is used as a laser dye . Laser dyes are used in dye lasers, which are a type of laser that uses a dye as the gain medium.
Studies on Oxygen in Skin and Skin Tumors
Eu(TTA)3phen can be used in studies on oxygen in skin and skin tumors . This can help researchers better understand the role of oxygen in these tissues and potentially lead to new treatments for skin diseases and conditions.
作用机制
Target of Action
The primary target of (1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III), also known as Eu(TTA)3phen It’s known that this compound is used in the field of organic light-emitting diodes (oleds) .
Mode of Action
The mode of action of Eu(TTA)3phen is primarily through its photoluminescent properties . When used in OLEDs, it emits deep red light . The interaction with its targets, therefore, is likely through energy transfer mechanisms common in photoluminescent materials.
Biochemical Pathways
As a photoluminescent compound, Eu(TTA)3phen doesn’t directly interact with biochemical pathways. Instead, its utility lies in its physical properties, particularly its ability to emit light when excited. This makes it valuable in applications like OLEDs .
Pharmacokinetics
Pharmacokinetic studies typically apply to substances that have biological activity within a living organism. As Eu(TTA)3phen is primarily used in industrial applications like OLEDs
Result of Action
The result of Eu(TTA)3phen’s action is the emission of deep red light . This is particularly useful in the creation of OLEDs, where precise control of light emission is crucial .
Action Environment
The action of Eu(TTA)3phen can be influenced by environmental factors. For instance, the efficiency of light emission can be affected by temperature and the presence of other compounds . Furthermore, the stability of the compound can be influenced by factors such as humidity and exposure to light .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of (1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent can be achieved through a multistep process involving the reaction of various starting materials.", "Starting Materials": [ "Europium(III) nitrate hexahydrate", "1,10-phenanthroline", "2-thiophenecarboxaldehyde", "2,2,6,6-tetramethyl-3,5-heptanedione", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetone", "Diethyl ether" ], "Reaction": [ "1. Dissolve Europium(III) nitrate hexahydrate in methanol and add 1,10-phenanthroline to form a complex.", "2. Add 2-thiophenecarboxaldehyde and 2,2,6,6-tetramethyl-3,5-heptanedione to the mixture and stir for several hours.", "3. Add hydrochloric acid to the mixture to adjust the pH to 2-3.", "4. Add sodium hydroxide to the mixture to adjust the pH to 7-8.", "5. Add acetone to the mixture to precipitate the product.", "6. Filter the product and wash with diethyl ether.", "7. Dry the product under vacuum to obtain (1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent." ] } | |
CAS 编号 |
17904-86-8 |
分子式 |
C36H20EuF9N2O6S3 |
分子量 |
995.7 g/mol |
IUPAC 名称 |
europium(3+);1,10-phenanthroline;(Z)-4,4,4-trifluoro-3-oxo-1-thiophen-2-ylbut-1-en-1-olate |
InChI |
InChI=1S/C12H8N2.3C8H5F3O2S.Eu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-8H;3*1-4,12H;/q;;;;+3/p-3/b;3*5-4-; |
InChI 键 |
GMFTYFSOONOZOH-MCTJRNESSA-K |
手性 SMILES |
C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].[Eu+3] |
SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].[Eu+3] |
规范 SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].[Eu+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



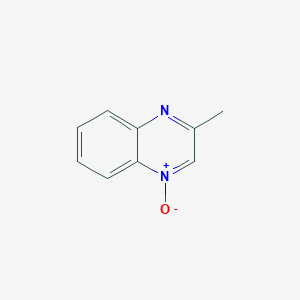
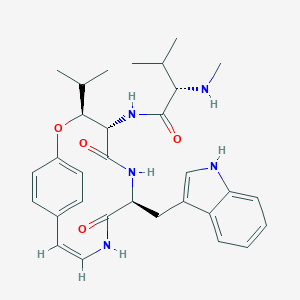
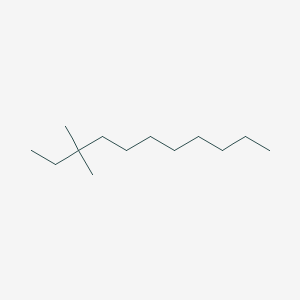

![Silane, trimethyl[[p-(trimethylsiloxy)benzyl]oxy]-](/img/structure/B99799.png)
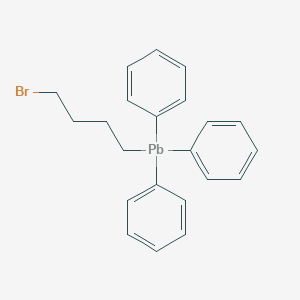
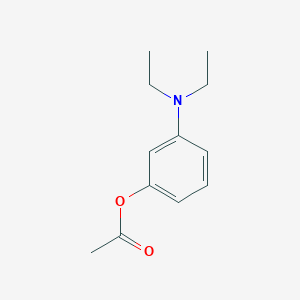
![2,5,8,11,22,25,28,31-Octaoxapentacyclo[30.8.0.012,21.014,19.034,39]tetraconta-1(40),12,14,16,18,20,32,34,36,38-decaene](/img/structure/B99804.png)
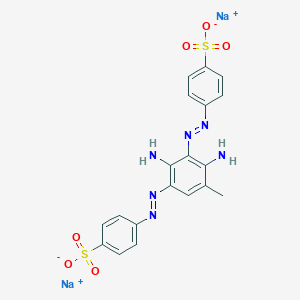
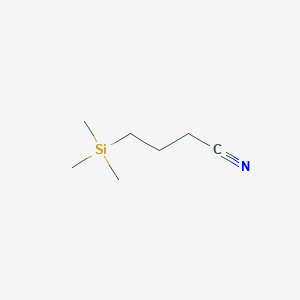
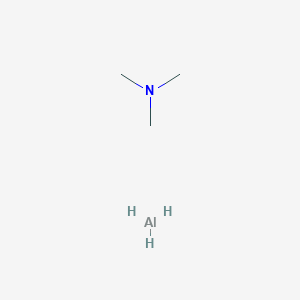
![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)

